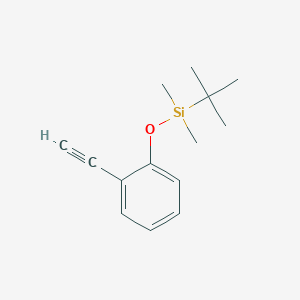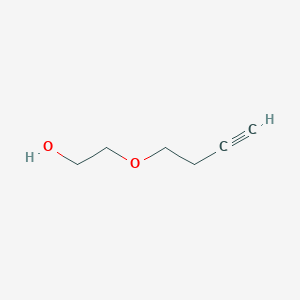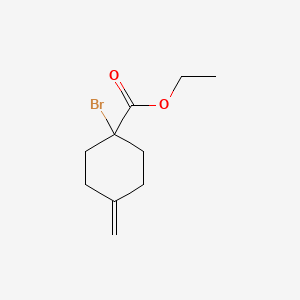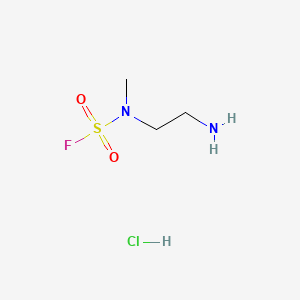
tert-Butyl(2-ethynylphenoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2-ethynylphenoxy)dimethylsilane: is an organosilicon compound with the molecular formula C14H20OSi. It is characterized by the presence of a tert-butyl group, an ethynyl group, and a phenoxy group attached to a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
The synthesis of tert-Butyl(2-ethynylphenoxy)dimethylsilane typically involves the reaction of 2-ethynylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-ethynylphenol+tert-butyldimethylsilyl chloride→this compound
Análisis De Reacciones Químicas
tert-Butyl(2-ethynylphenoxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
tert-Butyl(2-ethynylphenoxy)dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty polymers and materials.
Mecanismo De Acción
The mechanism by which tert-Butyl(2-ethynylphenoxy)dimethylsilane exerts its effects is primarily through its reactivity with various chemical reagents. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the ethynyl group is targeted, leading to the formation of carbonyl compounds .
Comparación Con Compuestos Similares
tert-Butyl(2-ethynylphenoxy)dimethylsilane can be compared with other similar compounds such as:
tert-Butyl(2-methoxyethoxy)dimethylsilane: This compound has a methoxyethoxy group instead of an ethynyl group.
tert-Butyldimethyl(2-propynyloxy)silane: This compound has a propynyloxy group instead of a phenoxy group.
Propiedades
Fórmula molecular |
C14H20OSi |
|---|---|
Peso molecular |
232.39 g/mol |
Nombre IUPAC |
tert-butyl-(2-ethynylphenoxy)-dimethylsilane |
InChI |
InChI=1S/C14H20OSi/c1-7-12-10-8-9-11-13(12)15-16(5,6)14(2,3)4/h1,8-11H,2-6H3 |
Clave InChI |
SQMLSVDDSDLEMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)


![4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid](/img/structure/B13454757.png)
![methyl[(2S)-2-phenylpropyl]amine hydrochloride](/img/structure/B13454764.png)
![tert-butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate](/img/structure/B13454767.png)
![Sulfinylidene[tris(propan-2-yl)silyl]amine](/img/structure/B13454768.png)
![Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13454771.png)
![(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B13454775.png)
![tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13454778.png)

![3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13454796.png)
![(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine](/img/structure/B13454803.png)
![{[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene](/img/structure/B13454807.png)
